Cas no 1361669-24-0 (3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid)

3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid
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- Inchi: 1S/C12H5Cl3FNO2/c13-6-3-5(4-7(14)10(6)15)9-2-1-8(16)11(17-9)12(18)19/h1-4H,(H,18,19)
- InChI Key: XNDOAGNZCUGREM-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C=1)C1C=CC(=C(C(=O)O)N=1)F)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 335
- XLogP3: 4.4
- Topological Polar Surface Area: 50.2
3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023028586-250mg |
3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid |
1361669-24-0 | 97% | 250mg |
$680.00 | 2022-03-01 | |
Alichem | A023028586-500mg |
3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid |
1361669-24-0 | 97% | 500mg |
$1,048.60 | 2022-03-01 | |
Alichem | A023028586-1g |
3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid |
1361669-24-0 | 97% | 1g |
$1,696.80 | 2022-03-01 |
3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid Related Literature
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1. Book reviews
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on 3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid
3-Fluoro-6-(3,4,5-Trichlorophenyl)Picolinic Acid: A Comprehensive Overview
3-Fluoro-6-(3,4,5-trichlorophenyl)picolinic acid (CAS No: 1361669-24-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a picolinic acid backbone with a trichlorophenyl group and a fluoro substituent. The combination of these functional groups imparts distinctive chemical and biological properties, making it a subject of extensive research.
The picolinic acid moiety in this compound is a well-known ligand in coordination chemistry, often used to form stable metal complexes. The addition of the trichlorophenyl group enhances the compound's stability and bioavailability, while the fluoro substituent introduces electron-withdrawing effects that can influence its reactivity and pharmacokinetic properties. Recent studies have highlighted the potential of 3-fluoro-6-(3,4,5-trichlorophenyl)picolinic acid as a precursor for developing novel pharmaceutical agents and advanced materials.
One of the most promising applications of this compound lies in its ability to act as a chelating agent in metalloenzyme inhibition studies. Researchers have demonstrated that 3-fluoro-6-(3,4,5-trichlorophenyl)picolinic acid can effectively coordinate with metal ions such as zinc and copper, which are critical for the activity of various enzymes involved in cellular processes. This property makes it a valuable tool in understanding the mechanisms of enzyme inhibition and developing potential therapeutic agents for diseases associated with abnormal metal ion homeostasis.
In addition to its role in medicinal chemistry, 3-fluoro-6-(3,4,5-trichlorophenyl)picolinic acid has also been explored for its applications in materials science. Its ability to form stable metal complexes has led to investigations into its use as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
Recent advancements in synthetic methodology have enabled more efficient routes for the preparation of 3-fluoro-6-(3,4,5-trichlorophenyl)picolinic acid. Traditional synthesis methods often involved multi-step reactions with low yields; however, modern approaches leveraging microwave-assisted synthesis and catalytic cross-coupling reactions have significantly improved both yield and purity. These developments have facilitated large-scale production and further research into its properties.
The chemical stability of 3-fluoro-6-(3,4,5-trichlorophenyl)picolinic acid is another area of interest. Studies have shown that the compound exhibits excellent thermal stability under mild conditions, making it suitable for various industrial applications. Its resistance to oxidative degradation also contributes to its potential use in harsh chemical environments.
From an environmental perspective, the biodegradation pathways of 3-fluoro-6-(3,4,5-trichlorophenyl)picolinic acid have been extensively studied to assess its eco-friendliness. Research indicates that under aerobic conditions, the compound undergoes rapid microbial degradation due to the presence of reactive functional groups that facilitate enzymatic cleavage.
In conclusion, 3-fluoro-6-(3,4,5-trichlorophenyl)picolinic acid (CAS No: 1361669-24-0) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers in developing innovative solutions across medicine and materials science.
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